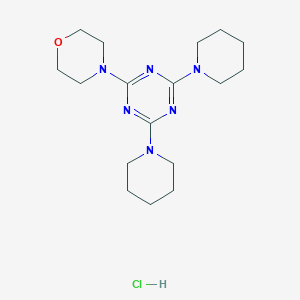

4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

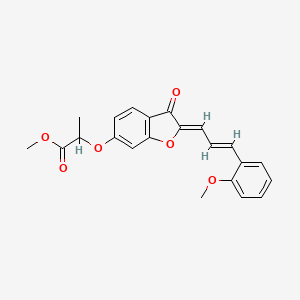

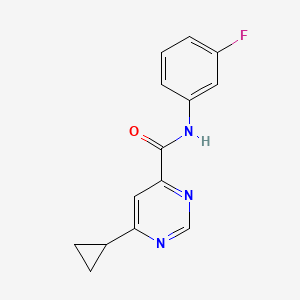

The compound “4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidinyl groups and a morpholine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, with the piperidinyl and morpholine groups attached. The exact structure would depend on the specific locations of these groups on the triazine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazine ring and the piperidinyl and morpholine groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could potentially influence its electronic properties, while the piperidinyl and morpholine groups could influence its solubility and reactivity .Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of Ni (II) complexes, which have shown significant antimicrobial activity against different bacterial and fungal strains . The antimicrobial activity of these complexes was found to be better than that of the free ligand .

Supramolecular Structure

The compound has been used in the formation of supramolecular structures, specifically Ni (II) complexes . These complexes have a distorted octahedral coordination environment around the Ni (II) ion .

Synthesis of Hydrazone

The compound has been used in the synthesis of hydrazone . The organic ligand (DPPT) was synthesized by a reaction of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine with 2-acetylpyridine in ethanol by heating under reflux conditions .

Bicyclic Systems

The compound is a part of the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have significant synthetic and biological applications .

Reactivity of Substituents

The compound has been studied for the reactivities of the substituents linked to the ring carbon and nitrogen atoms . This is important in understanding the chemical behavior and potential applications of the compound .

Anti-fibrotic Activities

Some compounds related to “4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride” have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests potential applications of the compound in medical and pharmaceutical fields .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ni(ii) complexes .

Mode of Action

The compound interacts with its targets through coordination. In the case of Ni(II) complexes, the neutral tridentate ligand is found coordinated to the Ni(II) via three N-atoms from the hydrazone, pyridine, and s-triazine rings .

Biochemical Pathways

Similar compounds have been found to exhibit selective adsorption properties, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. For instance, the solvent used for synthesis can determine the structure and properties of similar compounds .

Future Directions

properties

IUPAC Name |

4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKHWPOAARJFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2856379.png)